N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYNHLGJJCWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxamide core. This can be achieved through cyclopropanation reactions using diazo compounds and alkenes. The phenylisoxazole moiety is introduced via a cyclization reaction involving appropriate precursors such as nitriles and hydrazines. The final step involves the sulfonylation of the phenyl ring using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes. Research has highlighted its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response. Inhibition of COX-2 is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the isoxazole ring and the sulfonamide group can enhance the potency and selectivity of the compound against COX-2. The relationship between chemical structure and biological activity is critical for optimizing therapeutic efficacy.
| Modification | Effect on Activity |
|---|---|
| Methylsulfonyl group | Increases selectivity for COX-2 |
| Isoxazole substitution | Enhances binding affinity |
Pharmacological Studies
Pharmacological evaluations have shown that N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide exhibits promising anti-inflammatory and analgesic properties. In vitro and in vivo studies have been conducted to assess its efficacy in models of inflammation and pain.
Case Studies
- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .
- Pain Relief : Another study demonstrated that this compound effectively reduced pain responses in neuropathic pain models, indicating its utility in pain management therapies .
Molecular Biology Applications
Beyond its pharmacological properties, this compound has been explored for its effects on cellular signaling pathways. Research indicates that it may modulate pathways associated with apoptosis and cell proliferation.
Mechanistic Insights
Molecular modeling studies suggest that this compound interacts with specific receptors involved in cell signaling, leading to downstream effects on gene expression related to inflammation and cell survival .
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, the isoxazole ring can interact with enzyme active sites, inhibiting their function, while the cyclopropane carboxamide core provides stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with other cyclopropanecarboxamide derivatives, notably Tozasertib Lactate (VX-680), a known aurora kinase inhibitor (CAS: 899827-04-4). Below is a comparative analysis:
Binding Affinity and Selectivity
- Tozasertib Lactate: Binds to Aurora kinases via its pyrimidine-thioether and pyrazole groups, achieving IC₅₀ values in the low nanomolar range .
- Target Compound : AutoDock4 simulations suggest its methylsulfonyl group may enhance binding to polar pockets (e.g., COX-2 active site), while the isoxazole could engage in hydrogen bonding with catalytic residues . However, experimental validation is lacking.
Pharmacokinetic and Metabolic Profiles
- Tozasertib Lactate : Demonstrates moderate oral bioavailability but requires lactate salt formulation for solubility enhancement .
Research Findings and Limitations
- Lack of Experimental Data: No peer-reviewed studies directly evaluate its efficacy or toxicity. In contrast, Tozasertib has undergone Phase II trials for leukemia, confirming its antineoplastic activity .
Biological Activity
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide, with CAS number 1334372-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 382.4 g/mol
- Structure : The compound features a cyclopropane moiety, a phenylisoxazole ring, and a sulfonamide group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in anti-inflammatory and anticancer applications. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
-
Mechanism of Action :
- Compounds with isoxazole and sulfonamide groups have demonstrated the ability to inhibit cancer cell proliferation by disrupting the microtubule structure and inducing apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can bind to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent cell death .
- In Vitro Studies :
- In Vivo Studies :
Anti-inflammatory Activity
- COX Inhibition :
- Case Studies :
Research Findings Summary
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Related Compounds | IC50 Range (nM) | Mechanism |
|---|---|---|---|
| Anticancer | PIB-SOs (e.g., derivatives from similar structure) | 10 - 500 | Microtubule disruption |
| Anti-inflammatory | Sulfonamide derivatives | 50 - 200 | COX-2 inhibition |
Q & A
Q. What are the recommended synthetic routes and analytical methods for preparing this compound?
The synthesis typically involves multi-step organic reactions, such as coupling cyclopropanecarboxamide derivatives with functionalized phenylisoxazole intermediates. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the 5-phenylisoxazole moiety .
- Amide bond formation between the cyclopropanecarboxamide and the methylsulfonylphenyl group using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography.
- Characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .
Q. How is the compound structurally characterized, and what are its critical physicochemical properties?
- X-ray crystallography resolves the cyclopropane ring geometry and confirms stereochemistry (e.g., (1R,2R,3R) configurations in related analogs) .
- NMR spectroscopy identifies key groups: methylsulfonyl (δ ~3.0 ppm for CH₃), isoxazole protons (δ 6.5–8.5 ppm), and cyclopropane carboxamide (δ 1.5–2.5 ppm) .
- LogP and solubility : Predicted to be moderately lipophilic (LogP ~3.5) due to the methylsulfonyl and phenyl groups, with limited aqueous solubility requiring DMSO or ethanol for dissolution .
Q. What preliminary biological targets or activities have been reported for this compound?
- Cyclooxygenase (COX) inhibition : Structural analogs with methylsulfonylphenyl groups show selective COX-2 binding, assessed via enzyme-linked immunosorbent assays (ELISA) .
- Anticancer activity : Screening in cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to reference drugs .
- Enzyme inhibition : Potential histone deacetylase (HDAC) modulation due to hydroxamic acid derivatives in related conjugates .
Advanced Research Questions
Q. How can molecular docking and dynamics studies optimize target engagement?
- Receptor flexibility : Use AutoDock4 or similar tools to model ligand-receptor interactions, incorporating side-chain flexibility (e.g., for COX-2 or HDACs) .
- Binding affinity validation : Compare docking scores (e.g., Gibbs free energy) with experimental IC₅₀ values. For example, methylsulfonyl groups enhance hydrogen bonding with COX-2 Arg513 .
- Trajectory analysis : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100+ ns .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability and target affinity, as seen in trifluoromethyl oxadiazole analogs .
- Cyclopropane ring modification : Test enantiomeric purity (e.g., (1S,2S) vs. (1R,2R)) to evaluate stereochemical impact on bioactivity .
- Bioisosteric replacements : Replace the isoxazole with a 1,2,4-oxadiazole to improve solubility while retaining activity .
Q. How to resolve contradictions between computational predictions and experimental data?
- Orthogonal assays : If docking predicts strong HDAC binding but in vitro assays show weak inhibition, validate using thermal shift assays (TSA) or surface plasmon resonance (SPR) .
- Metabolic stability checks : Use liver microsome assays to rule out rapid degradation as a cause of false-negative bioactivity .
- Proteomic profiling : Employ affinity-based pulldown assays to identify off-target interactions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
